4-Bromo-1-butyl-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-butylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBZWNSFWWYQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Chemistry of 4 Bromo 1 Butyl 1h Pyrazol 3 Amine
Transformations at the C4-Bromine Center
The bromine atom at the C4 position of the pyrazole (B372694) ring is the primary site for chemical modification. Its reactivity is leveraged in several key transformation types, including palladium-catalyzed cross-couplings, halogen-metal exchange, and, to a lesser extent, nucleophilic aromatic substitution. These reactions provide access to a diverse range of derivatives, allowing for systematic modification of the molecule's properties.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of bromopyrazoles. nih.gov These methods are favored for their functional group tolerance and the mild conditions under which they can often be performed.
The Suzuki-Miyaura coupling is a widely employed method for creating C-C bonds between the C4 position of the pyrazole and various aryl or heteroaryl groups. rsc.orgnih.gov The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as a boronic acid or ester. acs.org For halogenated aminopyrazoles, the choice of catalyst, ligand, and base is crucial to achieve high yields and prevent side reactions like dehalogenation. acs.org While bromo- and chloropyrazoles are often superior substrates to their iodo counterparts due to a reduced tendency for dehalogenation, the appropriate selection of reaction parameters can enable efficient coupling for a variety of substrates. acs.orgmdpi.com
Research on related 4-bromopyrazole systems demonstrates that catalysts like Pd(PPh₃)₄ or pre-catalyst systems such as XPhos Pd G2 can be effective. mdpi.comrsc.org A range of aryl and heteroaryl boronic acids, including those with electron-donating and electron-withdrawing substituents, can be successfully coupled. rsc.orgrsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Conditions for 4-Bromopyrazole Analogs
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 31-46 | mdpi.com |
| XPhos Pd G2 | K₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent | rsc.org |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 83 | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination provides a direct route to form C-N bonds, enabling the synthesis of 4-aminopyrazole derivatives. wikipedia.org This palladium-catalyzed reaction couples an amine with the aryl halide. wikipedia.org Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles, a close structural analog, have shown that the reaction's success is highly dependent on the choice of ligand and the nature of the amine. nih.gov
For instance, the use of a Pd(dba)₂ catalyst with a sterically hindered phosphine (B1218219) ligand like tBuDavePhos has been shown to be effective for coupling 4-bromo-1-tritylpyrazole with aromatic amines or bulky amines that lack β-hydrogen atoms. nih.govresearchgate.net However, for alkylamines possessing β-hydrogens, this palladium-catalyzed system often results in low yields due to competing β-hydride elimination. nih.govresearchgate.net In such cases, copper(I)-catalyzed conditions may offer a complementary and more effective approach. researchgate.net The reaction generally requires a strong base, such as sodium t-butoxide, and is often performed at elevated temperatures, sometimes with the aid of microwave irradiation to shorten reaction times. researchgate.net
Table 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole with Various Amines
| Amine | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | Pd(dba)₂ / tBuDavePhos | KtBuO | Xylene | 60 | researchgate.net |
| Morpholine | Pd(dba)₂ / tBuDavePhos | KtBuO | Xylene | 67 | researchgate.net |
| Aniline | Pd(dba)₂ / tBuDavePhos | KtBuO | Xylene | 88 | nih.gov |
Other Transition-Metal-Catalyzed Cross-Couplings (e.g., Sonogashira, Heck)
Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed cross-couplings further expand the synthetic possibilities. The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of the bromopyrazole with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgresearchgate.net Research on 4-bromo-5-(trifluoromethyl)-1H-pyrazoles has detailed the optimization of these conditions, highlighting the importance of the catalyst system (e.g., PdCl₂(PPh₃)₂, CuI) and reaction environment. researchgate.net
The Heck-Mizoroki reaction , while less commonly cited for this specific scaffold in the provided sources, represents another potential pathway for C-C bond formation. This reaction would couple the bromopyrazole with an alkene to form a 4-vinylpyrazole derivative. General protocols for Heck reactions on bromo-heterocycles are well-established and would likely be applicable. nih.gov
Halogen-metal exchange offers an alternative to palladium-catalyzed methods for functionalizing the C4 position. wikipedia.org This reaction involves treating the 4-bromopyrazole with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 to -100 °C) to prevent unwanted side reactions. nih.govtcnj.edu This process generates a highly reactive 4-lithiopyrazole intermediate.
A significant challenge for 4-Bromo-1-butyl-1H-pyrazol-3-amine is the presence of the acidic N-H proton on the amino group. This proton would be readily deprotonated by the alkyllithium reagent, consuming at least one equivalent of the base before the desired halogen-metal exchange can occur. A refined protocol using a combination of a Grignard reagent (i-PrMgCl) and an alkyllithium (n-BuLi) has been developed for bromoheterocycles bearing acidic protons. nih.govnih.gov This method can circumvent issues of intermolecular quenching and allows for selective bromine-metal exchange even in the presence of N-H bonds. nih.govresearchgate.net
Once formed, the C4-lithiated or C4-magnesiated pyrazole can be trapped by a wide variety of electrophiles, leading to the formation of new C-C, C-Si, C-S, or C-B bonds. Examples of electrophiles include:
Aldehydes and ketones (to form alcohols)
Carbon dioxide (to form a carboxylic acid)
Isocyanates
Disulfides (to form thioethers)
Alkyl halides (though this can be low-yielding)
This two-step sequence provides a powerful, palladium-free method for introducing diverse functional groups at the C4 position.
Nucleophilic aromatic substitution (SNAr) is a substitution pathway in which a nucleophile directly displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com
However, the SNAr mechanism has stringent electronic requirements. It is generally efficient only on electron-poor aromatic or heteroaromatic rings. libretexts.org The presence of strong electron-withdrawing groups (such as -NO₂ or -CN) ortho and/or para to the leaving group is crucial to stabilize the negative charge of the Meisenheimer intermediate and thus facilitate the reaction. masterorganicchemistry.com
The pyrazole ring is considered an electron-rich heterocycle. Furthermore, the this compound scaffold contains an electron-donating amino group (-NH₂) and a weakly electron-donating N-butyl group. These substituents increase the electron density of the pyrazole ring, making it a poor substrate for nucleophilic attack. Consequently, direct nucleophilic aromatic substitution of the C4-bromine by common nucleophiles (e.g., alkoxides, amines) is highly unfavorable under standard SNAr conditions and is not a synthetically viable pathway for this compound without significant modification to its electronic structure. nih.gov
Chemical Modifications of the C3-Amino Group
The exocyclic amino group at the C3 position of the pyrazole ring is a key handle for a wide array of chemical transformations. Its nucleophilic character allows for reactions such as acylation, amidation, and condensation, while its aromatic amine nature enables diazotization and subsequent displacement reactions.
The C3-amino group of this compound readily undergoes acylation and amidation reactions, providing a straightforward route to a variety of amide and sulfonamide derivatives. These reactions typically involve the treatment of the aminopyrazole with an acylating agent in the presence of a base.
Acylation with acid chlorides or anhydrides proceeds via nucleophilic attack of the amino nitrogen onto the electrophilic carbonyl carbon. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen halide byproduct. Similarly, sulfonamidation can be achieved using sulfonyl chlorides (e.g., tosyl chloride) to yield the corresponding sulfonamides. mdpi.com
Amidation , the formation of an amide bond from a carboxylic acid and an amine, generally requires the use of coupling agents to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate this transformation by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the aminopyrazole. libretexts.org
The following table summarizes common acylation and amidation reactions applicable to the C3-amino group:
| Reaction Type | Reagent Example | Product Class |
| Acylation | Acetyl Chloride | N-(4-bromo-1-butyl-1H-pyrazol-3-yl)acetamide |
| Acylation | Benzoyl Chloride | N-(4-bromo-1-butyl-1H-pyrazol-3-yl)benzamide |
| Sulfonamidation | p-Toluenesulfonyl Chloride | N-(4-bromo-1-butyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |
| Amidation | Carboxylic Acid + DCC/EDC | N-Aryl/Alkyl-N-(4-bromo-1-butyl-1H-pyrazol-3-yl)amide |
These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and biological interaction profile of the parent molecule. The acylation of related 1H-pyrazol-5-amines has been explored for the synthesis of potential thrombin inhibitors. nih.gov
As an aromatic primary amine, the C3-amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the pyrazole ring. This two-step sequence involves diazotization followed by a substitution reaction, often a copper-catalyzed Sandmeyer reaction. wikipedia.orgarkat-usa.org
Diazotization is typically performed by treating the aminopyrazole with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov
The pyrazolediazonium salt is highly reactive and is generally used immediately. In Sandmeyer-type transformations , the diazonium group (–N₂⁺) is displaced by various nucleophiles in the presence of a copper(I) catalyst. wikipedia.orgnih.gov This provides a powerful method for introducing substituents that are otherwise difficult to install directly. For instance, treatment with copper(I) chloride or bromide can replace the original amino group with a chloro or bromo substituent, respectively.
The table below illustrates potential Sandmeyer reactions starting from the diazonium salt of this compound:
| Sandmeyer Reagent | Resulting C3-Substituent | Product Example |
| Copper(I) Chloride (CuCl) | –Cl | 3-Chloro-4-bromo-1-butyl-1H-pyrazole |
| Copper(I) Bromide (CuBr) | –Br | 3,4-Dibromo-1-butyl-1H-pyrazole |
| Copper(I) Cyanide (CuCN) | –CN | 4-Bromo-1-butyl-1H-pyrazole-3-carbonitrile |
| Potassium Iodide (KI) | –I | 4-Bromo-1-butyl-3-iodo-1H-pyrazole |
| Water (H₂O), heat | –OH | 4-Bromo-1-butyl-1H-pyrazol-3-ol |
This methodology significantly expands the synthetic utility of the aminopyrazole scaffold, allowing for the creation of compounds with diverse electronic and steric properties at the C3 position.
The primary amino group at C3 can react with aldehydes and ketones in a condensation reaction to form a Schiff base, also known as an imine. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is typically catalyzed by a small amount of acid. arkat-usa.org
The reaction is reversible, and the position of the equilibrium can be influenced by controlling the reaction conditions, such as removing water to drive the reaction toward the imine product. This transformation provides a direct method for linking the pyrazole core to other molecular fragments through a C=N double bond.
The imines formed from the condensation of this compound with carbonyl compounds are valuable intermediates themselves and can be further derivatized. The most common transformation is the reduction of the imine double bond to form a stable secondary amine linkage.
This two-step sequence of condensation followed by reduction is known as reductive amination . libretexts.orgyoutube.com It can be performed sequentially or as a one-pot reaction. In the one-pot approach, the aminopyrazole and the carbonyl compound are mixed in the presence of a mild reducing agent that selectively reduces the iminium ion as it forms in equilibrium, without reducing the starting carbonyl compound. youtube.com A commonly used reagent for this purpose is sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. youtube.comyoutube.com
This strategy is highly versatile for creating a library of N-substituted derivatives, as a wide variety of aldehydes and ketones are commercially available.
Step 1 (Imine Formation): this compound + Aldehyde/Ketone ⇌ Imine + H₂O
Step 2 (Reduction): Imine + Reducing Agent → Secondary Amine
This pathway effectively forges a stable C-N single bond, linking diverse substituents to the pyrazole core.
Reactivity at the N1-Butyl Substituent
While the pyrazole ring and its substituents are the primary sites of reactivity, the N1-butyl group also possesses potential for chemical modification, albeit under more specific and often forcing conditions.
The N-butyl group is a saturated aliphatic chain and is generally less reactive than the aromatic pyrazole core or the nucleophilic amino group. Its functionalization is not as straightforward and typically requires harsher reaction conditions.
One potential pathway for functionalization is through lithiation . The protons on the α-carbon of the butyl chain (the CH₂ group attached to the pyrazole nitrogen) are the most acidic due to the electron-withdrawing nature of the adjacent aromatic ring. Treatment with a strong base, such as n-butyllithium, could potentially deprotonate this position to form a carbanion. acs.org This nucleophilic intermediate could then react with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups. However, this approach may suffer from a lack of selectivity, as the strong base could also react with other sites on the molecule.
Another possibility is free-radical halogenation . Using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator could introduce a bromine atom onto the butyl chain. This reaction often lacks high regioselectivity, potentially leading to a mixture of products halogenated at different positions along the chain.
Regioselectivity and Site-Specificity in Pyrazole Functionalization
The pyrazole ring is an electron-rich aromatic system, and the positions of its substituents significantly direct the outcome of chemical transformations. In this compound, the primary sites for functionalization are the C4-bromo position, the C3-amino group, and the C5-hydrogen. The inherent electronic properties and the steric hindrance around these sites dictate the regioselectivity of its reactions.
The bromine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig aminations, are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at this position, respectively. researchgate.netorganic-chemistry.org The reactivity of the C4-bromo group is influenced by the electronic nature of the pyrazole ring and the substituents attached to it.
The amino group at the C3 position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and condensation. These transformations are fundamental in building more complex structures, for instance, in the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. ekb.egnih.govekb.egresearchgate.netresearchgate.net The lone pair of electrons on the nitrogen atom makes it susceptible to attack by various electrophiles.
The hydrogen atom at the C5 position is generally less reactive compared to the C4-bromo and C3-amino groups. However, under specific conditions, such as directed metalation, this position can also be functionalized. The N1-butyl group, being a simple alkyl chain, is generally not a site for derivatization under common reaction conditions, but its size can sterically influence the reactivity of the adjacent C5 and N1 positions.
The regioselectivity of functionalization can often be controlled by the choice of reagents and reaction conditions. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidines from 4-bromo-3-aminopyrazoles, the initial reaction typically involves the C3-amino group to form an amidine intermediate, which then undergoes cyclization.
While specific research exclusively detailing the regioselective functionalization of this compound is limited, extensive studies on analogous 4-bromopyrazole systems provide significant insights into its expected reactivity. For example, studies on 4-bromo-1H-1-tritylpyrazole have demonstrated the feasibility of palladium-catalyzed C-N coupling reactions at the C4 position. researchgate.net These reactions are often sensitive to the steric bulk of the amine and the ligand used.
Furthermore, the synthesis of various biologically active pyrazolo[3,4-d]pyrimidines often starts from 4-halo-3-aminopyrazoles, indicating a well-established synthetic pathway where the C3-amino group is first derivatized, followed by a subsequent reaction that may or may not involve the C4-halogen. ekb.egnih.govekb.egresearchgate.netresearchgate.net
Below are tables summarizing the expected reactivity and potential derivatization reactions based on the known chemistry of related pyrazole compounds.
Table 1: Regioselectivity in the Functionalization of this compound
| Reactive Site | Type of Reaction | Expected Product Type | General Observations |
| C4-Bromo | Suzuki Coupling | 4-Aryl/Alkenyl-1-butyl-1H-pyrazol-3-amine | Generally high yielding with appropriate palladium catalyst and base. researchgate.net |
| Buchwald-Hartwig Amination | 4-Amino-1-butyl-1H-pyrazol-3-amine derivatives | Reaction scope can be dependent on the nature of the amine and ligand. organic-chemistry.org | |
| Sonogashira Coupling | 4-Alkynyl-1-butyl-1H-pyrazol-3-amine | Requires a palladium catalyst and a copper(I) co-catalyst. | |
| C3-Amine | Acylation | N-(4-Bromo-1-butyl-1H-pyrazol-3-yl)amide | Readily occurs with acyl chlorides or anhydrides. |
| Condensation | Fused Pyrazolo[3,4-d]pyrimidines | Key step in the synthesis of many kinase inhibitors. ekb.egnih.govekb.egresearchgate.netresearchgate.net | |
| Alkylation | N-Alkyl-4-bromo-1-butyl-1H-pyrazol-3-amine | Can occur with alkyl halides, but may lead to mixtures of mono- and di-alkylated products. | |
| C5-Hydrogen | Directed Metalation-Electrophilic Quench | 5-Substituted-4-bromo-1-butyl-1H-pyrazol-3-amine | Less common, requires specific directing groups and strong bases. |
Table 2: Examples of Derivatization Reactions
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Arylboronic acid, Pd catalyst, Base | Suzuki Coupling | 4-Aryl-1-butyl-1H-pyrazol-3-amine |
| This compound | Amine, Pd catalyst, Base | Buchwald-Hartwig Amination | N-Aryl/alkyl-1-butyl-4-(substituted amino)-1H-pyrazol-3-amine |
| This compound | Formamide | Condensation/Cyclization | 1-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
| This compound | Acyl chloride, Base | Acylation | N-(4-Bromo-1-butyl-1H-pyrazol-3-yl)amide |
Advanced Methodologies for Pyrazole Functionalization Applicable to 4 Bromo 1 Butyl 1h Pyrazol 3 Amine
Direct C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds in a single step. nih.gov This approach avoids the need for pre-functionalization (e.g., halogenation or metallation) of the substrate, thereby streamlining synthetic sequences and reducing waste. For 4-Bromo-1-butyl-1H-pyrazol-3-amine, the primary target for such functionalization would be the C5-H bond, as the C3 and C4 positions are already substituted.
Transition-metal catalysis is the most established approach for the C-H functionalization of pyrazoles. bohrium.comdntb.gov.ua Palladium (Pd) catalysts are frequently employed, though other metals like rhodium (Rh), ruthenium (Ru), and copper (Cu) have also shown significant utility. bohrium.com A primary challenge in the C-H functionalization of N-substituted pyrazoles is controlling the regioselectivity between the C3, C4, and C5 positions. rsc.org However, in the case of this compound, the C5 position is the only available site for direct C-H activation on the pyrazole (B372694) ring.
The reaction typically proceeds via mechanisms such as concerted metalation-deprotonation (CMD) or oxidative addition. The electronic nature of the substituents on the pyrazole ring significantly influences the reactivity. The electron-donating amino group at C3 and the electron-withdrawing bromo group at C4 in the target molecule would modulate the electron density of the pyrazole ring, affecting the ease of C-H activation at the C5 position. For instance, electron-withdrawing groups at the C4 position can increase the acidity of the C5-H bond, potentially facilitating its activation. rsc.org
Strategies to achieve C5-selectivity in pyrazole systems often involve the use of specific ligands or directing groups. While the target molecule lacks a classical directing group, intramolecular reactions or carefully chosen catalytic systems can favor functionalization at the C5 position. Various transformations such as arylation, alkenylation, and alkylation have been successfully demonstrated on the pyrazole core using this methodology. bohrium.com
Table 1: Examples of Metal-Catalyzed C-H Functionalization of Pyrazoles
| Reaction Type | Catalyst/Reagents | Substrate Scope | Regioselectivity | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂ / Ligand | N-alkylpyrazoles, Aryl halides | Mixture of C4 and C5, directing groups improve selectivity | bohrium.comrsc.org |
| C-H Alkenylation | Rh(III) or Pd(II) | N-substituted pyrazoles, Alkenes | C5-selectivity can be achieved with specific catalysts | bohrium.com |
This table is generated based on general findings for pyrazole systems and is applicable to the target compound.
Electrochemical synthesis offers a green and efficient alternative to metal-catalyzed reactions for C-H functionalization. mdpi.com Electrooxidative methods utilize an electric current to mediate the reaction, avoiding the need for chemical oxidants and often proceeding under mild conditions. nih.gov This approach can be applied to pyrazole systems for the formation of C-C and C-heteroatom bonds. mdpi.com
The general mechanism for electrooxidative C-H functionalization, also termed anodic substitution (SNH An), involves the anodic oxidation of either the pyrazole substrate or a nucleophile. mdpi.com If the pyrazole is more easily oxidized, it forms a radical cation that then reacts with a nucleophile. Conversely, if the nucleophile is oxidized first, it forms a radical that attacks the neutral pyrazole ring. mdpi.com This methodology has been successfully used for C-H halogenation (chlorination, bromination, iodination) and thiocyanation of pyrazole derivatives. mdpi.comnih.gov
For this compound, this technique could be used to introduce a variety of functional groups at the C5 position. The "metal-free" nature of this method is a significant advantage, preventing potential contamination of the final products with residual metals, which is particularly important in pharmaceutical applications. researchgate.net
Table 2: Electrooxidative C-H Functionalization of Pyrazole Derivatives
| Functionalization | Reagents/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Thiocyanation | NH₄SCN, Pt anode, MeCN | 4-Thiocyanato-5-aminopyrazoles | Metal-free, chromatography-free, high yield | researchgate.net |
| Halogenation | Halide source, Galvanostatic electrolysis | C-Cl, C-Br, C-I products | Environmentally friendly, uses electric current as oxidant | mdpi.comnih.gov |
This table is generated based on general findings for pyrazole systems and is applicable to the target compound.
Ring Transformation and Annulation Reactions of Pyrazoles
The pyrazole ring is a versatile scaffold that can participate in ring transformation and annulation reactions to construct more complex, often fused, heterocyclic systems. encyclopedia.pubchim.it These reactions are valuable for creating novel molecular architectures for drug discovery and materials science.
Annulation reactions involve the construction of a new ring fused to the pyrazole core. Transition-metal catalysis, particularly with rhodium(III), has been effectively used for C-H activation followed by annulation. researchgate.netrsc.org For example, the reaction of a pyrazole with an alkyne can lead to the formation of a pyrazolo-fused pyridine or other polycyclic structures. In the context of this compound, the C5-H bond and the C3-amino group could potentially participate in such cyclization reactions, leading to novel fused systems. The amino group, in particular, can act as an internal nucleophile in cascade reactions.
Ring transformation reactions, where the pyrazole ring itself is rearranged into a different heterocyclic system, are also known. researchgate.net These transformations often require specific substitution patterns and reaction conditions, such as the presence of strong bases or oxidants, which can induce ring-opening followed by recyclization. researchgate.netpharmaguideline.com For instance, pyrazoles can be converted into 1,2,4-triazoles under specific oxidative conditions. researchgate.net The substituents on this compound would heavily influence the feasibility and outcome of such transformations.
Photoredox Catalysis in Pyrazole Functionalization
Visible-light photoredox catalysis has recently become an indispensable tool in organic synthesis due to its use of a clean energy source and its ability to generate highly reactive radical intermediates under exceptionally mild conditions. researchgate.netrsc.org This methodology is applicable to the C-H functionalization of a wide range of heterocycles, including pyrazoles. nih.govacs.org
The general mechanism involves a photocatalyst (often a ruthenium or iridium complex, or an organic dye) that absorbs visible light to reach an excited state. researchgate.net This excited catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which drives the desired chemical transformation. nih.gov This approach has been used for various C-H functionalizations, such as alkylation, arylation, and trifluoromethylation of heterocycles. researchgate.net
In the case of this compound, photoredox catalysis could be employed to introduce functional groups at the C5 position. For example, a Minisci-type reaction could be used to introduce alkyl groups. nih.govacs.org This reaction involves the addition of an alkyl radical to the electron-deficient pyrazole ring. The reaction conditions are typically mild, tolerant of various functional groups, and offer a distinct reactivity profile compared to traditional ionic or transition-metal-catalyzed methods. Pyrazole moieties can also serve as directing groups in dual palladium/photoredox-catalyzed reactions to achieve ortho-C-H arylation on an attached aromatic ring. nih.gov
Table 3: Photoredox-Catalyzed Reactions for Heterocycle Functionalization
| Reaction Type | Photocatalyst | Radical Source | Scope | Reference |
|---|---|---|---|---|
| Minisci-type Alkylation | Ru(bpy)₃²⁺ or Ir-based | Alkyl halides, Carboxylic acids, Alcohols | Addition of sp³-carbon radicals to heteroarenes | nih.govacs.org |
| C-H Arylation | Dual Pd/Photoredox system | Aryldiazonium salts | Arylation of arenes with pyrazole directing groups | nih.gov |
This table is generated based on general findings for pyrazole and other heterocycle systems and is applicable to the target compound.
Conclusion and Outlook in 4 Bromo 1 Butyl 1h Pyrazol 3 Amine Research
Summary of Key Achievements in Synthesis and Reactivity of 4-Bromo-1-butyl-1H-pyrazol-3-amine
While dedicated research solely focused on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be understood through established pyrazole (B372694) chemistry and research on analogous compounds. The primary achievements in this area are centered around the functionalization of the pyrazole core, providing versatile handles for further chemical transformations.
The synthesis of N-alkylated 3-aminopyrazoles typically involves the alkylation of a 4-bromo-1H-pyrazol-3-amine precursor. For instance, a common synthetic route involves the reaction of 4-bromo-1H-pyrazol-3-amine with a suitable butyl halide, such as 1-bromobutane, in the presence of a base. This straightforward N-alkylation provides a reliable method for the introduction of the butyl group at the N1 position of the pyrazole ring.
The reactivity of this compound is characterized by the presence of two key functional groups: the bromine atom at the C4 position and the amino group at the C3 position. The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. researchgate.net The amino group, in turn, can undergo a range of reactions including acylation, alkylation, and condensation to form fused heterocyclic systems. nih.gov This dual reactivity makes this compound a valuable intermediate for creating diverse chemical libraries.
Current Challenges and Emerging Opportunities in Pyrazole Chemistry
The broader field of pyrazole chemistry faces several ongoing challenges that directly impact research on compounds like this compound. A primary challenge is the development of more sustainable and efficient synthetic methods. Traditional multi-step syntheses often generate significant waste and may utilize hazardous reagents. There is a growing demand for greener synthetic routes, including one-pot reactions, multicomponent reactions, and the use of environmentally benign solvents and catalysts. chemscene.com
Despite these challenges, emerging opportunities in pyrazole chemistry are abundant. The unique structural features of pyrazoles make them privileged scaffolds in drug discovery. There is a continuous exploration of pyrazole derivatives for a wide range of biological activities. Furthermore, the application of pyrazoles in materials science, for instance in the development of organic light-emitting diodes (OLEDs) and sensors, is a rapidly growing field.
Future Directions in Synthetic Methodology Development
Future developments in the synthesis of this compound and its derivatives will likely focus on addressing the current challenges. The adoption of flow chemistry presents a significant opportunity to improve reaction efficiency, safety, and scalability. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields and purity.
The exploration of novel catalytic systems is another promising avenue. This includes the use of photoredox catalysis and earth-abundant metal catalysts to facilitate previously challenging transformations under milder conditions. These advanced catalytic methods could enable more efficient and selective functionalization of the pyrazole ring.
Furthermore, the principles of green chemistry will continue to guide synthetic methodology development. This includes the use of bio-based starting materials, solvent-free reaction conditions, and energy-efficient processes like microwave-assisted synthesis to reduce the environmental impact of chemical production.
Prospects for Advanced Derivatization and Scaffold Diversification
The presence of both a bromo and an amino group on the pyrazole ring of this compound provides a rich platform for advanced derivatization and scaffold diversification. The bromine atom can be readily displaced or utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups at the C4 position, significantly expanding the chemical space accessible from this starting material.
The amino group at the C3 position is a nucleophilic center that can be derivatized in numerous ways. For example, condensation reactions with dicarbonyl compounds can lead to the formation of fused pyrazolo[3,4-b]pyridine systems, which are known to possess interesting biological properties. nih.gov Acylation or sulfonylation of the amino group can also be employed to introduce a variety of functional moieties.
The combination of these derivatization strategies allows for the creation of a vast library of compounds based on the this compound scaffold. This diversity is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials for specific applications. The strategic manipulation of these functional handles will undoubtedly lead to the discovery of novel compounds with enhanced performance characteristics.
Q & A
Q. What are the established synthetic routes for 4-Bromo-1-butyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves bromination of a 1-butylpyrazole precursor followed by amination. For example, bromination can be achieved using elemental bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), similar to methods described for methyl-substituted analogs . The amination step may use ammonia or alkylamines in polar solvents (e.g., DMF or ethanol) under reflux. Key factors affecting yield include stoichiometry of brominating agents, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity (>97%) is confirmed by HPLC or GC-MS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., bromine at C4, butyl at N1). Key peaks include downfield shifts for the pyrazole ring protons (δ 7.5–8.5 ppm) and methylene groups in the butyl chain (δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H] at m/z 232.05) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single crystals may require slow evaporation from dichloromethane/hexane .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in bromination and amination steps. Retrosynthetic tools (e.g., AI-driven platforms) analyze feasible routes by comparing activation energies of intermediates. For example, substituting methyl with butyl groups increases steric hindrance, requiring adjustments in solvent polarity (e.g., switching from THF to DMF) to stabilize transition states .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from rotamers or impurities. Strategies include:
- Variable Temperature NMR : Identifies dynamic rotational isomerism by observing coalescence at elevated temperatures .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to assign ambiguous peaks.
- Parallel Synthesis : Compare synthetic batches to isolate artifacts (e.g., bromine over-addition products) .
Q. How can coupling reactions (e.g., Suzuki-Miyaura) functionalize this compound for drug discovery?
- Methodological Answer : The bromine atom at C4 enables palladium-catalyzed cross-coupling. Example protocol:
- React with arylboronic acids (1.2 eq), Pd(PPh) (5 mol%), and KCO in DME/HO (3:1) at 80°C for 12h.
- Purify via flash chromatography (hexane/EtOAc) to yield biaryl derivatives. Monitor reaction progress by TLC and confirm regiochemistry via NOESY .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
